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Compound of Interest

Compound Name: 3-Cyclohexyl-L-alanine

Cat. No.: B555065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyclohexyl-L-alanine, a non-proteinogenic amino acid of interest in peptide synthesis and

drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics, along with generalized experimental

protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 3-
Cyclohexyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift (ppm) Multiplicity Assignment

~3.8 - 4.0 Multiplet α-H

~1.5 - 1.8 Multiplet β-CH₂

~1.6 - 1.8 Multiplet Cyclohexyl CH (methine)

~0.9 - 1.4 Multiplet Cyclohexyl CH₂ (methylene)
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Note: This data is predicted and may not reflect experimental values precisely.

¹³C NMR

While experimental data is not readily available in public databases, a spectrum is noted to

exist on SpectraBase.[1] Predicted data suggests the following approximate chemical shifts:

Chemical Shift (ppm) Assignment

~175 C=O (Carboxylic acid)

~55 α-C

~40 β-C

~34 Cyclohexyl C1

~32 Cyclohexyl C2, C6

~26 Cyclohexyl C3, C5

~25 Cyclohexyl C4

Note: This data is based on predictions and established ranges for similar structures.

Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum has been recorded on a Bruker Tensor 27

FT-IR instrument.[1] The characteristic absorption bands for the functional groups present in 3-
Cyclohexyl-L-alanine are expected in the following regions:
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Wavenumber (cm⁻¹) Functional Group Assignment

2800 - 3200
O-H stretch (carboxylic acid), N-H stretch

(amine), C-H stretch (aliphatic)

~2920, ~2850 C-H stretch (cyclohexyl)

~1700 - 1725 C=O stretch (carboxylic acid)

~1590 - 1650 N-H bend (amine)

~1450 C-H bend (aliphatic)

~1200 - 1300 C-O stretch (carboxylic acid)

Mass Spectrometry (MS)
The precise mass and predicted fragmentation patterns are key identifiers for 3-Cyclohexyl-L-
alanine.

Parameter Value Source

Monoisotopic Mass 171.125928785 Da PubChem[1]

Predicted MS/MS Fragmentation (Positive Ion Mode):

Precursor m/z Fragment m/z Description

172.1332 [M+H]⁺ 155.1070 Loss of NH₃

172.1332 [M+H]⁺ 126.0910 Loss of HCOOH and NH₃

172.1332 [M+H]⁺ 81.0700 Cyclohexyl fragment

Note: MS/MS fragmentation data is predicted and can vary based on experimental conditions.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted based on the specific instrumentation and sample characteristics.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 3-Cyclohexyl-L-alanine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent may depend

on the desired protonation state of the amine and carboxylic acid groups.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency

of 300 MHz or higher.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

The spectral width should encompass the expected chemical shift range for all protons.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is typically used.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of solid 3-Cyclohexyl-L-alanine directly

onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

Data Acquisition:

Record the spectrum using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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The final spectrum is presented in terms of absorbance or transmittance as a function of

wavenumber.

Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of 3-Cyclohexyl-L-alanine in a suitable solvent system, such as

a mixture of water, methanol, or acetonitrile with a small amount of formic acid (for positive

ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Data Acquisition:

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography system.

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the

parent ion ([M+H]⁺ or [M-H]⁻).

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the

parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like 3-Cyclohexyl-L-alanine.
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Caption: Workflow for Spectroscopic Analysis of 3-Cyclohexyl-L-alanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclohexyl-L-alanine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555065#spectroscopic-data-for-3-cyclohexyl-l-
alanine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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